molecular formula C5H3NO4S B13659429 Thiazole-2,4-dicarboxylic acid

Thiazole-2,4-dicarboxylic acid

Cat. No.: B13659429
M. Wt: 173.15 g/mol
InChI Key: RUTJJFYMKNSTIA-UHFFFAOYSA-N
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Description

Thiazole-2,4-dicarboxylic acid is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-2,4-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiourea with α-haloketones in the presence of a base can yield thiazole derivatives, which can then be further functionalized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Thiazole-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives .

Scientific Research Applications

Thiazole-2,4-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole-2,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and proteins, affecting their function and leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the particular derivative and its target.

Comparison with Similar Compounds

Uniqueness: Thiazole-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for the synthesis of complex molecules and for applications in medicinal chemistry and material science .

Properties

IUPAC Name

1,3-thiazole-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h1H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTJJFYMKNSTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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